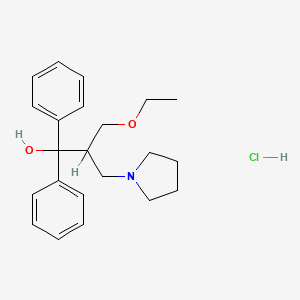
L-cysteinyl-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-cysteinyl-L-valine is a dipeptide composed of the amino acids L-cysteine and L-valine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-cysteinyl-L-valine can be synthesized through peptide bond formation between L-cysteine and L-valine. This process typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches, including the use of genetically engineered microorganisms. These microorganisms are designed to express the enzymes required for the biosynthesis of the dipeptide. Fermentation processes are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
L-cysteinyl-L-valine undergoes various chemical reactions, including:
Oxidation: The thiol group of L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solution.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) in aqueous solution.
Substitution: Various acylating agents in the presence of a base.
Major Products Formed
Oxidation: Formation of cystine (disulfide-linked cysteine).
Reduction: Regeneration of free thiol groups.
Substitution: Formation of acylated derivatives.
Applications De Recherche Scientifique
L-cysteinyl-L-valine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular processes and as a model compound for understanding peptide interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and as a component in various biochemical assays.
Mécanisme D'action
L-cysteinyl-L-valine exerts its effects through interactions with various molecular targets and pathways. The thiol group of L-cysteine can form disulfide bonds, which play a crucial role in protein folding and stability. The valine residue contributes to the hydrophobic interactions that stabilize protein structures. These interactions are essential for the biological activity of the dipeptide .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-cysteinyl-D-valine: Differing in the stereochemistry of the valine residue.
L-cysteinyl-L-isoleucine: Similar structure but with isoleucine instead of valine.
L-cysteinyl-L-leucine: Similar structure but with leucine instead of valine.
Uniqueness
L-cysteinyl-L-valine is unique due to its specific combination of L-cysteine and L-valine, which imparts distinct biochemical properties. The presence of the thiol group in L-cysteine allows for redox reactions, while the hydrophobic nature of L-valine contributes to the stability of protein structures. This combination makes this compound particularly valuable in various research and industrial applications .
Propriétés
Numéro CAS |
32467-91-7 |
|---|---|
Formule moléculaire |
C8H16N2O3S |
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C8H16N2O3S/c1-4(2)6(8(12)13)10-7(11)5(9)3-14/h4-6,14H,3,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 |
Clé InChI |
OELDIVRKHTYFNG-WDSKDSINSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CS)N |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C(CS)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)




![Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one (en)](/img/structure/B14679002.png)
